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Compound of Interest

Compound Name: 2-Octyl-4(1H)-quinolone

Cat. No.: B15589323

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Octyl-4(1H)-
quinolone, a member of the 2-alkyl-4-quinolone (AQ) family. AQs are significant signaling
molecules in bacterial communication systems, particularly the Pseudomonas aeruginosa
guorum sensing (QS) network, making them attractive targets for novel antimicrobial drug
development. This document presents nuclear magnetic resonance (NMR) and mass
spectrometry (MS) data, detailed experimental protocols for the synthesis and characterization
of AQs, and a visualization of the pertinent biochemical pathway.

Spectroscopic Data

Due to the limited availability of published, comprehensive spectroscopic data specifically for 2-
Octyl-4(1H)-quinolone, the following tables present data derived from its close structural
analog, 2-heptyl-4-hydroxyquinoline N-oxide. The spectral characteristics of the quinolone core
and the alkyl chain are expected to be highly comparable.

Table 1: 1H NMR Spectroscopic Data (DMSO-d6)
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Chemical Shift (6 Lo . Assighment
Multiplicity Integration .
ppm) (tentative)
Aromatic-H (C5-H,
8.30 m 2H
C8-H)
8.09 m 1H Aromatic-H (C7-H)
7.79 m 1H Aromatic-H (C6-H)
7.15 S 1H C3-H
3.11 t 2H a-CH2
1.75 m 2H B-CH2
142-1.21 m 10H -(CH2)5-
0.85 t 3H -CH3

Note: Data is adapted from the published spectrum of 2-heptyl-4-hydroxyquinoline N-oxide and
adjusted for a 2-octyl chain.

Table 2: 13C NMR Spectroscopic Data (DMSO-d6)
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Chemical Shift (6 ppm) Assignment (tentative)
177.0 C4 (C=0)
158.9 Cc2

140.0 C8a
135.0 c7

127.9 C5

124.2 C6

1211 C8

117.4 C4da
105.4 C3

31.8 a-CH2
31.6 -CH2-
29.1 -CH2-
28.9 -CH2-
28.8 -CH2-
27.5 -CH2-
225 -CH2-
14.4 -CH3

Note: Data is adapted from the published spectrum of 2-heptyl-4-hydroxyquinoline N-oxide and
adjusted for a 2-octyl chain.

Table 3: Mass Spectrometry Data (Electron lonization - El)
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miz Relative Intensity (%) Assignment (tentative)
271 40 [M]+e
172 100 [M - C7TH15]+

[M - C8H17]+ or McLafferty
159 85

rearrangement product
144 30 [COHBNO]+

Note: The fragmentation pattern is predicted based on the known behavior of 2-alkyl-4-
quinolones, which typically undergo cleavage of the alkyl chain.

Experimental Protocols

The synthesis of 2-alkyl-4(1H)-quinolones is commonly achieved through the Conrad-Limpach
reaction[1].

2.1. Synthesis of 2-Octyl-4(1H)-quinolone

o Formation of the (3-keto ester: Decanoyl chloride is reacted with Meldrum's acid in the
presence of pyridine. The resulting intermediate is then subjected to alcoholysis with ethanol
under reflux conditions to yield ethyl 3-oxododecanoate.

» Condensation with aniline: An equimolar amount of ethyl 3-oxododecanoate and aniline are
heated in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the enamine
intermediate, ethyl 3-amino-2-dodecenoate.

o Cyclization: The enamine intermediate is heated to a high temperature (typically 250-280 °C)
in a high-boiling point solvent such as diphenyl ether or Dowtherm A. This promotes an
intramolecular cyclization to form 2-octyl-4(1H)-quinolone.

 Purification: The reaction mixture is cooled, and the product is precipitated by the addition of
a non-polar solvent like hexane. The crude product can be further purified by recrystallization

or column chromatography.

2.2. NMR Spectroscopy
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1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The
sample is dissolved in a deuterated solvent, commonly deuterated dimethyl sulfoxide (DMSO-
d6) or deuterated chloroform (CDCI3). Chemical shifts are reported in parts per million (ppm)
relative to tetramethylsilane (TMS) as an internal standard.

2.3. Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, often coupled with gas chromatography
(GC-MS) for separation and analysis. For electron ionization (El), a standard ionization energy
of 70 eV is used. The fragmentation pattern provides information about the molecular weight
and the structure of the molecule.

Signaling Pathway and Workflow Visualizations

2-Alkyl-4-quinolones are integral to the pgs quorum sensing system in Pseudomonas
aeruginosa. The following diagrams illustrate the biosynthetic pathway of these signaling
molecules and a general experimental workflow for their analysis.
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Caption: Biosynthesis of 2-Alkyl-4-quinolones in P. aeruginosa.
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Caption: Experimental workflow for synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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